
1-(L-alpha-Glutamyl)-2-isopropylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(L-alpha-Glutamyl)-2-isopropylhydrazine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an L-alpha-glutamyl group attached to an isopropylhydrazine moiety. The L-alpha-glutamyl group is derived from L-glutamic acid, an amino acid that plays a crucial role in various metabolic processes.
Vorbereitungsmethoden
The synthesis of 1-(L-alpha-Glutamyl)-2-isopropylhydrazine involves several steps, starting with the preparation of the L-alpha-glutamyl group. This group can be synthesized from L-glutamic acid through a series of chemical reactions, including protection and deprotection steps to ensure the selective formation of the desired product. The isopropylhydrazine moiety is then introduced through a coupling reaction, typically using reagents such as carbodiimides to facilitate the formation of the hydrazine bond.
Industrial production methods for this compound may involve the use of biotechnological processes, such as metabolic engineering of microorganisms to produce the L-alpha-glutamyl group, followed by chemical synthesis to attach the isopropylhydrazine moiety. These methods aim to improve yield and reduce the generation of by-products .
Analyse Chemischer Reaktionen
1-(L-alpha-Glutamyl)-2-isopropylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(L-alpha-Glutamyl)-2-isopropylhydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in metabolic pathways and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(L-alpha-Glutamyl)-2-isopropylhydrazine involves its interaction with specific molecular targets and pathways. The L-alpha-glutamyl group can interact with enzymes involved in amino acid metabolism, while the isopropylhydrazine moiety may interact with other cellular components. These interactions can lead to various biochemical effects, including modulation of enzyme activity and alteration of metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1-(L-alpha-Glutamyl)-2-isopropylhydrazine can be compared with other similar compounds, such as:
L-alpha-glutamyl zwitterionic group: A zwitterionic group formed from L-glutamic acid, which shares structural similarities with the L-alpha-glutamyl group in this compound.
The uniqueness of this compound lies in its specific combination of the L-alpha-glutamyl group and the isopropylhydrazine moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
60762-50-7 |
|---|---|
Molekularformel |
C8H17N3O3 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
4-amino-5-oxo-5-(2-propan-2-ylhydrazinyl)pentanoic acid |
InChI |
InChI=1S/C8H17N3O3/c1-5(2)10-11-8(14)6(9)3-4-7(12)13/h5-6,10H,3-4,9H2,1-2H3,(H,11,14)(H,12,13) |
InChI-Schlüssel |
HGFIFOSVDVQFMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NNC(=O)C(CCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


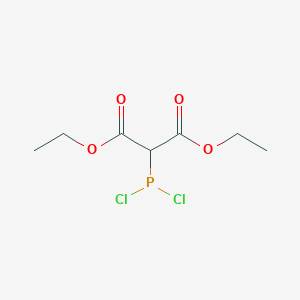
![4-{(E)-[1-(4-Methylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14620595.png)


![2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-ol](/img/structure/B14620608.png)

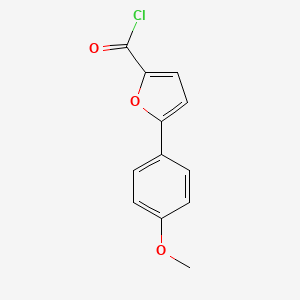
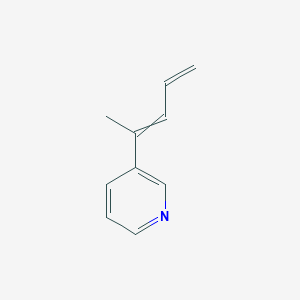

![6-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14620647.png)
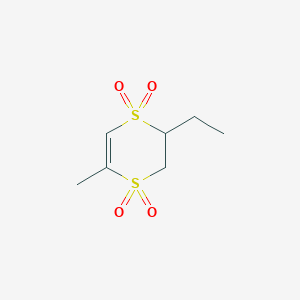
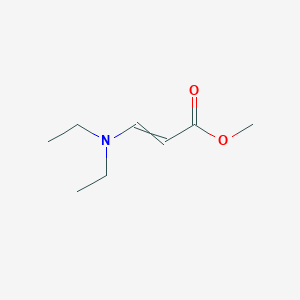
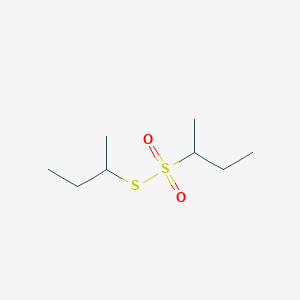
![Acetamide, N,N'-[(4-bromophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14620680.png)
